Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are bicyclic structures formed by the fusion of a benzene ring and a pyrazole ring. This specific compound features a bromine atom at the 4th position, a formyl group at the 3rd position, and a carboxylate ester group at the 6th position of the indazole ring. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate, and it has the CAS number 885518-48-9.
The synthesis of methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate typically involves several multi-step organic reactions. The general procedure includes:
These reactions often require specific catalysts, solvents, and controlled temperatures to optimize yield and purity. In industrial applications, large-scale production may utilize batch or continuous flow processes, with considerations for cost-effectiveness and environmental impact. Advanced methods such as microwave-assisted synthesis and green chemistry techniques are also being explored to enhance sustainability in production.
The molecular formula of methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate is C10H7BrN2O3. The compound's structure is characterized by:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
and its InChI Key is HZPQUOCOSRXTMS-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules in organic chemistry and medicinal chemistry.
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate exhibits several notable physical and chemical properties:
These properties play a crucial role in determining its behavior during chemical reactions and its interactions in biological systems.
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate has diverse applications across various fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0